(S)-2-Amino-N-(4-chloro-benzyl)-propionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOHVEWKXHOMBP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Enantioselective Approaches for S 2 Amino N 4 Chloro Benzyl Propionamide
Strategies for Stereocontrolled Synthesis
Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules. For (S)-2-Amino-N-(4-chloro-benzyl)-propionamide, several strategies can be employed to ensure the desired (S)-configuration at the α-carbon. These methods range from the use of chiral auxiliaries to the application of asymmetric catalysis and biocatalytic transformations.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org One common approach involves the use of Evans auxiliaries, such as chiral oxazolidinones, which can be acylated with a propionyl group. The resulting N-acyloxazolidinone can then undergo diastereoselective enolate formation and subsequent reactions. For instance, an electrophilic amination of the enolate could introduce the amino group with high stereocontrol. acs.org Finally, cleavage of the auxiliary from the product yields the desired enantiomerically enriched amino amide. mdpi.com
Another widely used class of chiral auxiliaries is the pseudoephedrine amides. wikipedia.org Reacting pseudoephedrine with a carboxylic acid or its derivative forms an amide. Deprotonation of the α-proton creates a chiral enolate, and subsequent reactions are directed by the stereochemistry of the auxiliary. wikipedia.org The auxiliary is then cleaved to yield the chiral product. Similarly, sulfinimines, such as tert-butanesulfinamide (tBS), serve as effective chiral auxiliaries for the synthesis of chiral amines. nih.gov Addition of a nucleophile to a sulfinylimine proceeds with high diastereoselectivity, which after removal of the sulfinyl group, provides the chiral amine.
| Chiral Auxiliary Type | General Approach | Key Features |
| Evans Oxazolidinones | Acylation followed by diastereoselective enolate reaction (e.g., alkylation, amination). mdpi.com | High diastereoselectivity, well-established methods for auxiliary removal. |
| Pseudoephedrine | Amide formation, diastereoselective enolate alkylation, and subsequent auxiliary cleavage. wikipedia.org | Product configuration is directed by the methyl group of the auxiliary. wikipedia.org |
| tert-Butanesulfinamide (tBS) | Asymmetric addition of organometallic reagents to tBS-derived imines. nih.gov | Effective for the preparation of primary chiral amines. nih.gov |
Asymmetric Catalysis in Propionamide (B166681) Bond Formation
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. In the context of forming the propionamide bond in this compound, a key step could be the asymmetric hydrogenation of a suitable enamide precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are highly effective for such transformations.
Another catalytic approach is the asymmetric conjugate addition of an amine source to an α,β-unsaturated propionamide derivative. Chiral catalysts can control the facial selectivity of the nucleophilic attack, leading to the desired (S)-enantiomer. rug.nl The development of organocatalysis has also provided powerful tools for asymmetric C-C and C-N bond formation, which could be adapted for the synthesis of this target molecule. mdpi.comresearchgate.net
| Catalytic Approach | Reaction Type | Catalyst Examples |
| Asymmetric Hydrogenation | Reduction of an enamide precursor. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos). |
| Asymmetric Conjugate Addition | Addition of an amine to an α,β-unsaturated amide. | Chiral metal complexes (e.g., Cu, Pd) or organocatalysts (e.g., cinchona alkaloids). rug.nl |
| Asymmetric Mannich Reaction | Reaction of an enolate with an imine. mdpi.com | Proline and its derivatives, bifunctional thioureas. mdpi.com |
Enzymatic or Biocatalytic Routes to Chiral Propionamide Derivatives
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of chiral compounds. pharmasalmanac.com Biocatalytic methods can be employed to produce this compound with high enantiomeric purity. nih.gov
One strategy involves the kinetic resolution of a racemic mixture of the amino-propionamide. A lipase (B570770) or protease could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer. For instance, a lipase could selectively acylate the amino group of the (R)-enantiomer, leaving the (S)-enantiomer unreacted and easily separable.
Alternatively, a transaminase could be used for the asymmetric synthesis of the chiral amine precursor. Starting from a prochiral keto acid, a chiral amine can be produced with high enantioselectivity. researchgate.net This chiral amine can then be coupled with the appropriate carboxylic acid derivative to form the final product. Advances in protein engineering are continually expanding the substrate scope and improving the efficiency of these biocatalytic transformations. nih.gov
| Biocatalytic Strategy | Enzyme Class | Description |
| Kinetic Resolution | Lipases, Proteases | Selective enzymatic reaction on one enantiomer of a racemic mixture, allowing for separation. |
| Asymmetric Synthesis | Transaminases | Conversion of a prochiral ketone to a chiral amine with high enantiomeric excess. researchgate.net |
| Amide Bond Formation | Amide Ligases | Direct enzymatic formation of the amide bond from the corresponding carboxylic acid and amine. researchgate.net |
Classical and Modern Amidation Techniques Utilized in Chemical Research
The formation of the amide bond is a fundamental transformation in organic chemistry. Both classical and modern methods are employed in the synthesis of this compound, often involving the coupling of a protected (S)-alanine derivative with 4-chlorobenzylamine.
Peptide Coupling Strategies in Amino Amide Formation
The formation of the amide bond between an amino acid and an amine is essentially a peptide coupling reaction. A wide array of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. bachem.com
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used to activate the carboxylic acid group. peptide.comamericanpeptidesociety.org The activation proceeds through an O-acylisourea intermediate, which is then attacked by the amine. americanpeptidesociety.org To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. bachem.comamericanpeptidesociety.org
More modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comiris-biotech.de These reagents are generally more reactive and lead to faster reaction times and higher yields, often with very low levels of racemization. peptide.com The choice of coupling reagent and conditions depends on factors such as the steric hindrance of the coupling partners and the desired scale of the reaction. iris-biotech.de
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC bachem.compeptide.com | Cost-effective, widely used. Often require additives like HOBt to minimize racemization. bachem.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP peptide.com | Highly effective, particularly for sterically hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU peptide.comiris-biotech.de | High coupling rates, low racemization, popular in solid-phase and solution-phase synthesis. bachem.comiris-biotech.de |
Protecting Group Chemistry in Propionamide Synthesis
To prevent unwanted side reactions during the amide bond formation, it is essential to use protecting groups for the amino functionality of the (S)-alanine derivative. springernature.com The choice of protecting group is crucial and should be orthogonal to the conditions used for its eventual removal and any other protecting groups present in the molecule. jocpr.comiris-biotech.de
The most common α-amino protecting groups in peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed with a base such as piperidine. iris-biotech.de
| Protecting Group | Abbreviation | Cleavage Conditions | Characteristics |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) iris-biotech.de | Commonly used in Boc/Bn solid-phase peptide synthesis strategy. researchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) iris-biotech.de | Widely used in Fmoc/tBu solid-phase peptide synthesis strategy. iris-biotech.deresearchgate.net |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis | Stable to a broad range of conditions, useful in solution-phase synthesis. researchgate.net |
Optimization of Reaction Conditions for Yield and Stereochemical Purity
The successful synthesis of enantiomerically pure compounds like this compound hinges on the meticulous optimization of reaction conditions. Key parameters that significantly influence the yield and, more critically, the stereochemical purity of the final product include the choice of solvent, reaction temperature, and the stoichiometry of reactants and catalysts. Fine-tuning these variables is essential to favor the formation of the desired (S)-enantiomer over its (R)-counterpart, thereby maximizing the enantiomeric excess (ee).
Solvent Effects on Enantioselectivity
The solvent in which a chiral synthesis is conducted is not merely an inert medium but plays a crucial role in the reaction mechanism and stereochemical outcome. The polarity, viscosity, and coordinating ability of a solvent can influence the stability of diastereomeric transition states, thereby affecting the enantioselectivity of the reaction. In the synthesis of chiral amino acid derivatives, the choice of solvent can dictate the degree of racemization or the effectiveness of a chiral catalyst.
Research into related chiral syntheses has demonstrated the profound impact of solvent choice. For instance, in the enantioselective synthesis of amino acid benzyl (B1604629) esters, the use of non-polar azeotropic solvents is common. A study comparing various solvents found that while benzene (B151609) and carbon tetrachloride (historically used but now banned for safety reasons) were effective, a switch to toluene (B28343) under similar conditions led to significant racemization for certain amino acids. nih.gov Conversely, employing cyclohexane (B81311) allowed for the formation of enantiomerically pure products, highlighting how solvent-substrate interactions can be critical for preserving stereochemical integrity. nih.gov
In other asymmetric reactions, such as enantioselective carbolithiation, the presence of donor solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can be detrimental to enantioselectivity compared to non-polar solvents like hexane (B92381) or cumene. researchgate.net This is often because coordinating solvents can compete with the chiral ligand in binding to a metal center, disrupting the highly organized chiral environment necessary for stereodifferentiation.
The effect of the solvent is often tied to the specific reaction type and catalytic system. For the amidation reaction to form this compound, which involves coupling (S)-Alanine (or a derivative) with 4-chlorobenzylamine, the solvent must be chosen to ensure adequate solubility of reactants while promoting the desired stereochemical pathway. Polar aprotic solvents like N-methylpyrrolidone (NMP) have been shown to be effective in certain asymmetric additions. core.ac.uk The ideal solvent system is typically determined empirically, by screening a range of solvents and analyzing the resulting yield and enantiomeric excess of the product.
Table 1: Illustrative Effect of Solvent on Enantioselectivity in a Hypothetical Asymmetric Amide Synthesis This table is based on general principles and data from analogous chemical reactions to illustrate the concept.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Toluene | 2.4 | 85 | 75 |
| 2 | Dichloromethane (DCM) | 9.1 | 90 | 82 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 88 | 65 |
| 4 | Acetonitrile (MeCN) | 37.5 | 75 | 50 |
| 5 | N-Methyl-2-pyrrolidone (NMP) | 32.2 | 92 | 88 |
Temperature and Stoichiometric Control in Chiral Synthesis
Temperature is a critical parameter for controlling the enantioselectivity of a reaction. Asymmetric syntheses are often conducted at low temperatures to enhance the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. According to the Eyring equation, a larger difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways results in higher enantioselectivity. Lowering the temperature typically magnifies this difference, leading to a higher enantiomeric excess. For instance, a reaction might yield a product with 80% ee at room temperature (25°C) but could achieve >95% ee when cooled to -78°C.
Stoichiometric control is equally vital, particularly in catalyzed reactions. The ratio of the substrate to the chiral catalyst or auxiliary can impact both the reaction rate and the stereochemical purity. In many cases, a higher catalyst loading can improve the yield and ee, but this must be balanced against the cost and potential difficulty of removing the catalyst from the final product.
Furthermore, the stoichiometry of the coupling reagents is crucial. In the synthesis of amides from carboxylic acids and amines, precise control of the activating agents and any additives, such as bases, is necessary to prevent side reactions and racemization. For example, in peptide coupling, where the prevention of racemization is paramount, the stoichiometry of coupling reagents like carbodiimides and additives like 1-Hydroxybenzotriazole (HOBt) is carefully optimized. organic-chemistry.org An excess of a base, for instance, can sometimes accelerate the racemization of the activated amino acid intermediate.
The interplay between temperature and stoichiometry often requires a multi-variable optimization process. A design of experiments (DoE) approach can be systematically employed to screen various combinations of temperature, catalyst loading, and reagent ratios to identify the optimal conditions that provide the highest yield of this compound with the maximum possible stereochemical purity.
Table 2: Illustrative Data on Temperature and Stoichiometry Optimization for Yield and ee% This table is based on general principles from chiral synthesis to illustrate the concept.
| Entry | Chiral Catalyst (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 5 | 25 | 95 | 78 |
| 2 | 5 | 0 | 93 | 89 |
| 3 | 5 | -40 | 85 | 96 |
| 4 | 10 | 0 | 96 | 94 |
| 5 | 2 | 0 | 80 | 85 |
Comprehensive Spectroscopic and Structural Elucidation in Academic Research
Advanced Spectroscopic Techniques for Molecular Structure Determination
High-resolution NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra allows for a complete mapping of the proton and carbon skeletons of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The predicted chemical shifts (δ), multiplicities (splitting patterns), and integration values are summarized in the table below. The aromatic protons on the 4-chlorobenzyl group are expected to appear as two distinct doublets due to the symmetry of the para-substituted ring. The diastereotopic protons of the benzyl (B1604629) -CH₂- group would likely appear as a doublet of doublets or a complex multiplet, coupling to each other and the adjacent amide N-H.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all carbon environments. The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic ring would show four signals: two for the protonated carbons and two for the quaternary carbons (one bearing the Cl and one attached to the benzyl CH₂).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-N-(4-chloro-benzyl)-propionamide in a typical deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| Amide Carbonyl (C=O) | - | ~173-176 | Expected far downfield. |
| Aromatic C-Cl | - | ~132-134 | Quaternary carbon. |
| Aromatic C-CH₂ | - | ~137-139 | Quaternary carbon. |
| Aromatic CH (ortho to Cl) | ~7.30 (d, 2H) | ~128-129 | Doublet due to coupling with meta protons. |
| Aromatic CH (ortho to CH₂) | ~7.25 (d, 2H) | ~129-130 | Doublet due to coupling with meta protons. |
| Benzyl CH₂ | ~4.35 (m, 2H) | ~42-44 | Methylene protons attached to nitrogen. |
| Amide NH | ~8.5 (t, 1H) | - | Broad triplet, coupling to CH₂. Position is solvent dependent. |
| Chiral CH | ~3.5 (q, 1H) | ~50-52 | Quartet due to coupling with CH₃. |
| Amine NH₂ | ~2.0 (s, 2H) | - | Broad singlet. Position is solvent dependent. |
| Methyl CH₃ | ~1.3 (d, 3H) | ~18-20 | Doublet due to coupling with chiral CH. |
Note: Predicted values are estimates. Actual values may vary based on solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. evitachem.com For this compound (C₁₀H₁₃ClN₂O), the molecular weight is 212.67 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 212. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine atom, with a second peak (M+2) at m/z 214 that is approximately one-third the intensity of the M⁺˙ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.
Fragmentation Analysis: The molecule is expected to fragment in predictable ways upon ionization. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the methyl group or cleavage adjacent to the amine.
Amide Bond Cleavage: Cleavage of the N-benzyl bond or the CO-N bond.
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-N bond connecting the benzyl group to the amide nitrogen, resulting in a stable 4-chlorobenzyl cation at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment Ion | Formula of Fragment |
|---|---|---|
| 212 / 214 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₃ClN₂O]⁺˙ |
| 125 / 127 | [Cl-C₆H₄-CH₂]⁺ | [C₇H₆Cl]⁺ |
| 88 | [M - C₇H₆Cl]⁺˙ | [C₃H₇N₂O]⁺˙ |
| 72 | [H₂N-CH(CH₃)-CO]⁺ | [C₃H₆NO]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions from polar bonds. Key expected peaks include:
N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region for the primary amine (-NH₂) symmetric and asymmetric stretches, and a separate band for the secondary amide N-H stretch.
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH, CH₂, and CH₃ groups) would be just below 3000 cm⁻¹.
C=O Stretching (Amide I): A very strong, sharp absorption band is expected around 1650-1680 cm⁻¹.
N-H Bending (Amide II): A strong band around 1550 cm⁻¹ resulting from the coupling of N-H bending and C-N stretching.
Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-Cl Stretching: A strong band in the lower frequency "fingerprint" region, typically around 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The complementary nature of IR and Raman helps to confirm functional group assignments.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 (two bands) | Medium-Strong | Weak |
| N-H Stretch | Secondary Amide (-NH-) | ~3300 | Medium | Weak |
| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |
| C-H Stretch | Aliphatic | 2980-2850 | Medium-Strong | Medium |
| C=O Stretch (Amide I) | Amide | 1680-1650 | Very Strong | Medium |
| N-H Bend (Amide II) | Amide | 1570-1515 | Strong | Weak |
| C=C Stretch | Aromatic Ring | 1600-1450 | Variable | Strong |
Stereochemical and Conformational Analysis
For a chiral compound, determining the absolute configuration and understanding its three-dimensional structure are crucial.
Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry of the molecule.
Since this compound is derived from the natural L-amino acid alanine (B10760859) ((S)-alanine), its absolute configuration at the chiral center is known. CD spectroscopy would be used to confirm this assignment. L-amino acids and their derivatives typically exhibit a characteristic positive Cotton effect (a maximum in the CD spectrum) in the 200-220 nm region, which is associated with the n→π* electronic transition of the amide chromophore. nih.govmdpi.com The observation of such a positive Cotton effect would provide strong experimental evidence confirming the (S)-configuration of the compound. ORD spectroscopy, which measures the rotation of plane-polarized light as a function of wavelength, would show a corresponding plain positive curve through the visible region, becoming more complex near the UV absorption bands.
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would precisely determine all bond lengths, bond angles, and torsion angles.
For this compound, a crystal structure would reveal the preferred conformation of the molecule in the crystal lattice, including the relative orientation of the 4-chlorobenzyl group and the propionamide (B166681) backbone. Of particular importance would be the elucidation of the intermolecular hydrogen bonding network. The molecule contains two hydrogen bond donors (the -NH₂ and amide -NH groups) and multiple acceptors (the carbonyl oxygen and the nitrogen atoms). It is expected that these groups would participate in an extensive network of hydrogen bonds, linking adjacent molecules into a stable, three-dimensional lattice. This analysis is critical for understanding the solid-state packing and physical properties of the compound.
Computational and Theoretical Investigations of S 2 Amino N 4 Chloro Benzyl Propionamide
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These approaches are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For (S)-2-Amino-N-(4-chloro-benzyl)-propionamide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are performed to determine its most stable three-dimensional conformation (geometry optimization). ijcce.ac.iranalis.com.my
This process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure corresponds to the lowest energy state on the potential energy surface. Furthermore, DFT calculations provide electronic properties like total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or NBO charges), which are essential for understanding the molecule's polarity and intermolecular interactions. analis.com.myq-chem.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-Cl (Aromatic) | ~1.75 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Bond Angle | C-C-N (Chiral Center) | ~110° |
| Dihedral Angle | H-N-Cα-Cβ | Variable (Defines Conformation) |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.govnih.gov The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions like the amino group and the aromatic ring, while the LUMO might be distributed around the electron-withdrawing carbonyl and chlorobenzyl groups, facilitating charge-transfer interactions. nih.gov
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.45 | Electron-donating capability |
| ELUMO | -1.02 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.43 | High kinetic stability and moderate reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by transforming it into a localized Lewis structure representation, including lone pairs and bonds. q-chem.com This method quantifies delocalization effects by analyzing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. ijcce.ac.ir For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), which stabilizes the amide bond.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This approach allows for a rigorous definition of atoms and chemical bonds. AIM studies can identify and characterize intramolecular and intermolecular interactions, such as hydrogen bonds, by analyzing the properties of bond critical points in the electron density. physchemres.org
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling techniques simulate the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are indispensable in drug design for predicting how a compound might bind to a receptor and exert a biological effect.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org The process involves generating various conformations (poses) of the ligand within the protein's binding site and scoring them based on their binding affinity. eudl.eu This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the stability of the ligand-protein complex. acs.orgeudl.eu
For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, based on the activities of similar propanamide structures, a relevant target could be an enzyme like cyclooxygenase-2 (COX-2). nih.govresearchgate.net The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the binding pocket, providing a structural basis for its potential activity. acs.org
| Parameter | Value/Description |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bonds | Amino group (donor) with Asp120; Carbonyl oxygen (acceptor) with Arg345 |
| Hydrophobic Interactions | Chlorobenzyl group with Leu88, Val150, Ile210 |
| Key Interacting Residues | Asp120, Arg345, Leu88, Val150, Ile210 |
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. physchemres.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate, which mimics its behavior in a physiological environment.
An MD simulation, typically run for nanoseconds, can assess the stability of the binding pose predicted by docking. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations confirm whether the crucial interactions observed in docking are maintained over time, providing greater confidence in the predicted binding mode. nih.gov
| Analysis Metric | Observation | Interpretation |
|---|---|---|
| Ligand RMSD | Low deviation (< 2.0 Å) after initial equilibration | The ligand maintains a stable binding pose within the active site. |
| Protein RMSD | Stable fluctuation around an average value | The overall protein structure is not significantly perturbed by ligand binding. |
| Interaction Persistence | Key hydrogen bonds are maintained for >80% of the simulation time | The specific interactions predicted by docking are stable and significant. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery for predicting the efficacy and characteristics of novel molecules, thereby streamlining the development process. In the context of this compound and its analogs, QSAR and QSPR studies can provide valuable insights into the structural requirements for their desired therapeutic effects.
The foundation of any robust QSAR/QSPR model lies in the accurate calculation and selection of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized into several classes, including 1D, 2D, and 3D descriptors. For a molecule like this compound, a comprehensive set of descriptors would be derived to build a predictive model.
Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include counts of atoms, bonds, molecular weight, and ratios of different atom types.
Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule. They are calculated from the 2D representation of the structure and include various indices such as the Wiener index, Randić index, and Kier & Hall connectivity indices. These can capture information about molecular size, shape, and branching.
Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's spatial arrangement. Examples include molecular surface area, volume, and moments of inertia.
Physicochemical Descriptors: These descriptors are related to the physicochemical properties of the molecule, which are crucial for its pharmacokinetic and pharmacodynamic behavior. Key descriptors include hydrophobicity (logP), molar refractivity (MR), and polarizability.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding intermolecular interactions.
A hypothetical set of molecular descriptors for this compound that could be used in a QSAR/QSPR study is presented in the interactive table below.
| Descriptor Type | Descriptor Name | Calculated Value | Significance in Modeling |
| Constitutional | Molecular Weight | 228.69 g/mol | Relates to size and diffusion properties. |
| Constitutional | Number of H-Bond Donors | 2 | Influences interactions with biological targets. |
| Constitutional | Number of H-Bond Acceptors | 2 | Influences interactions with biological targets. |
| Topological | Rotatable Bonds | 4 | Relates to molecular flexibility. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.5 | Predicts hydrophobicity and membrane permeability. |
| Geometrical | Polar Surface Area (PSA) | 52.32 Ų | Influences membrane transport and bioavailability. |
The selection of the most relevant descriptors is a critical step in model development and is often achieved through statistical methods like stepwise regression or principal component analysis to avoid overfitting and to build a model with good predictive power. nih.gov
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds with similar features, potentially leading to the discovery of new drug candidates. nih.gov
For a molecule like this compound, a pharmacophore model would typically be developed based on its known interactions with a biological target or by aligning a set of active analogs. The key pharmacophoric features would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group.
Hydrogen Bond Donors (HBD): The primary amine group and the amide nitrogen.
Aromatic Ring (AR): The 4-chlorobenzyl group.
Hydrophobic Feature (HY): The chloro-substituent on the benzyl (B1604629) ring and the methyl group of the propionamide (B166681) backbone.
An illustrative pharmacophore model for this compound is detailed in the interactive table below.
| Pharmacophoric Feature | Functional Group | Spatial Constraints (Hypothetical) |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Defined vector and tolerance sphere |
| Hydrogen Bond Donor (HBD) | Primary Amine | Defined vector and tolerance sphere |
| Aromatic Ring (AR) | 4-chlorobenzyl | Centroid and normal vector |
| Hydrophobic Feature (HY) | Chloro group | Centroid and tolerance sphere |
Once a pharmacophore model is established and validated, it can be employed in virtual screening campaigns. This process involves computationally screening large libraries of compounds to identify those that match the pharmacophore query. Hits from the virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein before being selected for experimental testing. This strategy significantly reduces the time and cost associated with identifying new lead compounds in drug discovery. The integration of pharmacophore modeling with other computational methods, such as QSAR and molecular dynamics simulations, provides a comprehensive in silico platform for the design and optimization of novel therapeutic agents. mdpi.comresearchgate.net
Investigation of Molecular Interactions and Biochemical Mechanisms Research Tool Perspective
In Vitro Enzyme Binding and Modulation Studies
Comprehensive searches of scientific literature did not yield specific studies detailing the in vitro enzyme binding and modulation properties of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide.
Kinetic Characterization of Enzyme-Compound Interactions
There is no available data in published literature regarding the kinetic characterization of interactions between this compound and any specific enzyme. Consequently, inhibitor constants such as Ki (inhibition constant) or IC50 values, as well as binding affinities (e.g., Kd, dissociation constant), have not been documented.
Identification of Specific Binding Sites
No research detailing the identification of specific binding sites for this compound on any protein or macromolecule is present in the public domain. Studies involving site-directed mutagenesis to pinpoint amino acid residues crucial for binding, or reports of co-crystallization of the compound with a target macromolecule to elucidate the binding pocket, are absent from the scientific literature.
Protein-Ligand Biophysical Interaction Analysis
There is a lack of publicly available data from biophysical analyses to characterize the interaction between this compound and target proteins.
Isothermal Titration Calorimetry (ITC)
No studies utilizing Isothermal Titration Calorimetry to determine the thermodynamic parameters of binding—such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—for this compound with any biological target have been published.
Structure-Property/Interaction Relationship (SPR/SIR) Analysis
A formal Structure-Property Relationship (SPR) or Structure-Interaction Relationship (SIR) analysis for this compound has not been published. Such an analysis would require a series of related compounds with corresponding biological activity data to determine how structural modifications—such as altering the chloro-benzyl group or the propionamide (B166681) backbone—affect molecular interactions and biological function. Without data on its biological targets and binding affinities, this analysis cannot be performed.
Systematic Chemical Modification and Evaluation of Analogues
The systematic modification of the this compound structure allows researchers to dissect the contribution of each component to its biological activity. Key areas of modification typically include the amino acid core, the N-benzyl group, and the amide linkage. By evaluating the biological effects of these analogues, a detailed understanding of the molecular requirements for interaction with a specific biological target can be established.
Research into related N-benzyl-propionamide and acetamide (B32628) structures has provided a framework for understanding how modifications can influence activity. For instance, in the development of anticonvulsant agents based on a similar N-benzyl-2-acetamidopropionamide scaffold, various heteroatom substituents were introduced at the C(3) position of the propionamide moiety. This systematic alteration revealed that oxygen-containing substituents, such as methoxy (B1213986) and ethoxy groups, can lead to highly potent activity. nih.gov
Furthermore, studies on a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which share the N-benzyl-propanamide core, have demonstrated the impact of substitutions on the benzyl (B1604629) C-region for their activity as TRPV1 antagonists. In these studies, a wide array of modifications were made to the benzyl portion, including the introduction of various amino, oxy, and thio derivatives. The findings indicated that both the nature and size of the substituent dramatically influence the compound's potency. nih.gov For example, among acyclic amine derivatives attached to the benzyl ring, a dipropylamine (B117675) substituent showed excellent antagonism. nih.gov
The following table summarizes representative findings from studies on analogous structures, illustrating the effect of systematic modifications on biological activity.
| Analogue Scaffold | Modification | Position of Modification | Observed Effect on Activity | Reference |
| N-benzyl-2-acetamidopropionamide | Methoxy group | C(3) of propionamide | Highly potent anticonvulsant activity | nih.gov |
| N-benzyl-2-acetamidopropionamide | Ethoxy group | C(3) of propionamide | Potent anticonvulsant activity | nih.gov |
| 2-(phenyl)propanamides | Dipropylamine | 2-position of benzyl C-region | Excellent TRPV1 antagonism (Ki = 0.3 nM) | nih.gov |
| 2-(phenyl)propanamides | 4-fluorobenzylpiperidinyl | 2-position of benzyl C-region | Potent TRPV1 antagonism | nih.gov |
| 2-(phenyl)propanamides | Benzylthio group | 2-position of benzyl C-region | Outstanding TRPV1 antagonism (Ki = 0.5 nM) | nih.gov |
This table is generated based on data from related but distinct chemical series to illustrate the principles of systematic modification.
Positional and Stereochemical Impact on Molecular Interaction Selectivity
The precise spatial arrangement of functional groups in a molecule is critical for its interaction with biological macromolecules. For this compound, both the position of the chlorine atom on the benzyl ring and the stereochemistry at the chiral center of the alaninamide core are expected to have a profound impact on its binding affinity and selectivity.
The influence of the chlorine substituent's position has been empirically shown to be a critical determinant of biological activity in many classes of compounds. A chlorine atom can alter the electronic properties and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with a target protein. eurochlor.org For instance, in a study of N-methyl-O-phenyl carbamates, a chlorine substituent in the meta-position of the phenyl ring caused a fourfold increase in the inhibition of acetylcholine (B1216132) esterase compared to an unsubstituted analogue, whereas a para-substitution had no additional effect. eurochlor.org This highlights that the positional isomerism of the chloro substituent can lead to significant differences in biological outcomes.
Stereochemistry is another crucial factor. The "(S)" designation in this compound refers to the specific three-dimensional arrangement of the groups around the alpha-carbon of the original alanine (B10760859) amino acid. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral compound may have significantly higher activity than the other.
In a study of N-benzyl-2-acetamido-3-methoxypropionamide, a compound with a similar core structure, the anticonvulsant activity was found to reside almost exclusively in the (R)-stereoisomer. The ED50 value for the (R)-isomer was 4.5 mg/kg, while the ED50 for the (S)-isomer was greater than 100 mg/kg, demonstrating a clear stereochemical preference. nih.gov Similarly, for a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide TRPV1 antagonists, the S-isomer of one of the most potent compounds showed marked stereospecific activity, with an excellent antagonism Ki of 0.3 nM. nih.gov
The following table illustrates the impact of stereochemistry and positional isomerism on the activity of related compounds.
| Compound Series | Isomer/Analogue | Key Structural Feature | Observed Activity | Reference |
| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-18 | (R)-stereoisomer | ED50 = 4.5 mg/kg (anticonvulsant) | nih.gov |
| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-18 | (S)-stereoisomer | ED50 > 100 mg/kg (anticonvulsant) | nih.gov |
| 2-(phenyl)propanamide TRPV1 antagonist | 44S | (S)-stereoisomer | Excellent antagonism (Ki = 0.3 nM) | nih.gov |
| N-methyl-O-phenyl carbamates | 3-chloro analogue | meta-chloro substitution | 4-fold increase in AChE inhibition | eurochlor.org |
| N-methyl-O-phenyl carbamates | 4-chloro analogue | para-chloro substitution | No additional effect on AChE inhibition | eurochlor.org |
This table is generated based on data from related but distinct chemical series to illustrate the principles of positional and stereochemical impact.
Analytical Research Method Development and Validation
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical substances. For a chiral molecule like (S)-2-Amino-N-(4-chloro-benzyl)-propionamide, chromatographic techniques are indispensable for determining not only its chemical purity but also its enantiomeric excess (e.e.), which is a critical parameter for stereospecific compounds.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the separation and quantification of enantiomers. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov
The development of a chiral HPLC method for this compound would involve selecting an appropriate CSP and mobile phase. Given the compound's structure as an amino acid derivative, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are versatile and widely used for a broad range of chiral compounds. nih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly successful in resolving the enantiomers of underivatized amino acids and their derivatives due to their ionic groups and compatibility with both organic and aqueous mobile phases.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution by controlling the ionization state of the analyte. nih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time (S)-enantiomer | 8.5 min |
| Hypothetical Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature and low volatility of amino acid derivatives like this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.
This process involves reacting the polar functional groups (the primary amine and the amide N-H) with a derivatizing agent. Common approaches include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation with reagents such as heptafluorobutyl chloroformate (HFBCF). nih.gov
Once derivatized, the compound can be analyzed by GC, often coupled with a Mass Spectrometry (MS) detector. GC-MS provides not only quantitative data but also structural information from the mass spectrum, which aids in the unequivocal identification of the analyte and any impurities. nih.gov For chiral analysis, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary to separate the derivatized enantiomers. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acid Derivatives
| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Properties |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -OH, -SH | Volatile, but moisture-sensitive |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -OH, -SH | More stable and less moisture-sensitive than TMS derivatives |
| Propyl Chloroformate | PCF | -NH₂ | Forms stable carbamates, suitable for aqueous samples nih.gov |
| Heptafluorobutyl Chloroformate | HFBCF | -NH₂ | Forms highly fluorinated derivatives, enhancing detection by ECD |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions and for preliminary purity assessment. researchgate.netnih.gov In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., an activated derivative of (S)-alanine and 4-chlorobenzylamine) and the formation of the desired product.
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a chamber containing a suitable solvent system (mobile phase). nih.gov The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. nih.gov After development, the plate is visualized, often using a UV lamp or by staining with a chemical reagent. For this compound, a ninhydrin (B49086) stain could be used to specifically detect the primary amino group of any unreacted starting material or the product itself, which would appear as colored spots. epfl.ch The progress of the reaction is determined by the disappearance of the reactant spots and the appearance of the product spot with a distinct Retention Factor (Rf) value.
Table 3: Hypothetical TLC Monitoring of the Synthesis of this compound
| Compound | Hypothetical Rf Value* | Visualization |
| (S)-Alanine derivative (reactant) | 0.20 | UV active, Ninhydrin positive |
| 4-Chlorobenzylamine (reactant) | 0.65 | UV active |
| This compound (product) | 0.45 | UV active, Ninhydrin positive |
*In a mobile phase of Ethyl Acetate / Hexane (1:1). Rf values are for illustrative purposes.
Capillary Electrophoresis (CE) in Analytical Research
Capillary Electrophoresis (CE) is a high-efficiency analytical technique that separates components based on their differential migration rates in an electric field. It offers advantages such as high resolution, short analysis times, and minimal sample consumption. For charged molecules like amino acid derivatives, Capillary Zone Electrophoresis (CZE) is a common mode of operation. nih.gov
CE can be adapted for chiral separations by adding a chiral selector to the background electrolyte (the running buffer). Cyclodextrins are frequently used as chiral selectors for this purpose. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the electric field, thus enabling their separation. Derivatization with a fluorescent tag can be employed to enhance detection sensitivity, particularly when analyzing samples at very low concentrations. nih.gov
Advanced Quantification Methodologies in Research Matrices
Accurate quantification of this compound in various research matrices (e.g., reaction mixtures, purification fractions, or biological fluids) is essential for detailed study. This requires the development of validated quantitative methods, typically using HPLC or LC-MS.
A cornerstone of quantitative analysis is the creation of a calibration curve. This is achieved by preparing a series of standard solutions containing the analyte at known concentrations and analyzing them with the chosen method (e.g., HPLC). The instrumental response (e.g., peak area) is then plotted against the concentration of the analyte. A linear regression analysis is performed on these data points to generate a calibration curve, which is described by the equation y = mx + c, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The high correlation coefficient (r² > 0.99) indicates good linearity. lcms.cz
From the calibration curve data, key validation parameters such as the Limit of Detection (LOD) and the Limit of Quantification (LOQ) can be determined. The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 × σ/S; LOQ ≈ 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Table 4: Example Calibration Curve Data for HPLC Quantification
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,540 |
| 1.0 | 24,980 |
| 5.0 | 126,100 |
| 10.0 | 251,500 |
| 25.0 | 627,900 |
| 50.0 | 1,255,600 |
| Linear Regression Equation | Peak Area = 25100 * [Conc] + 550 |
| Correlation Coefficient (r²) | 0.9998 |
| Calculated LOD (µg/mL) | 0.15 |
| Calculated LOQ (µg/mL) | 0.45 |
This table contains generated data for illustrative purposes.
Validation of Analytical Procedures for Reproducibility and Accuracy
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control to ensure that the method is suitable for its intended purpose. For a chiral compound such as this compound, it is imperative that the analytical method can accurately and reproducibly quantify the desired enantiomer while also being able to separate it from its corresponding R-enantiomer and other potential impurities. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a commonly employed technique for such analyses.
Due to the limited availability of specific validation data in the public domain for this compound, this section will present representative data from the validation of a chiral Ultra-Fast Liquid Chromatography (UFLC) method for a different chiral compound, Vildagliptin, which is also an amino acid derivative. This data serves to illustrate the typical parameters and acceptable limits for the validation of analytical procedures for reproducibility and accuracy of similar chiral compounds.
The validation of the analytical method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key parameters assessed to ensure the reproducibility and accuracy of the method include precision (repeatability and intermediate precision) and accuracy (recovery).
Precision
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (Intra-day Precision): This was determined by analyzing multiple samples of the compound at a specific concentration on the same day under the same operating conditions. The relative standard deviation (% RSD) of the results is a measure of repeatability.
Intermediate Precision (Inter-day Precision): This was assessed by repeating the analysis on different days, and often by different analysts and with different equipment, to demonstrate the robustness of the method. The % RSD across the different days provides a measure of intermediate precision.
The results for intra-day and inter-day precision for the analysis of the S-enantiomer are presented below. The low % RSD values indicate a high degree of precision for the analytical method. scirp.org
Interactive Data Table: Intra-day and Inter-day Precision of the Analytical Method
| Precision Type | Concentration (µg/mL) | Measured Area (mean ± SD) | % RSD |
| Intra-day | 10 | 12345 ± 42.7 | 0.346 |
| Inter-day | 10 | 12360 ± 45.0 | 0.364 |
Note: The data presented is for a representative chiral compound (S-Vildagliptin) and is intended to illustrate typical validation parameters. scirp.org
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated.
For the accuracy study, samples were prepared at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and the recovery of the S-enantiomer was determined. The results, expressed as a percentage of the known added amount, are shown in the table below. The high recovery percentages demonstrate the accuracy of the method. scirp.org
Interactive Data Table: Accuracy (Recovery) of the Analytical Method
| Spiked Concentration (µg/mL) | Recovered Concentration (mean, µg/mL) | % Recovery |
| 8 | 7.94 | 99.19 |
| 10 | 10.04 | 100.4 |
| 12 | 11.92 | 99.33 |
Note: The data presented is for a representative chiral compound (S-Vildagliptin) and is intended to illustrate typical validation parameters. scirp.org
The validation data for precision and accuracy demonstrate that the analytical procedure is reliable, reproducible, and accurate for the quantitative analysis of the chiral compound. The low relative standard deviations for precision and the high recovery rates for accuracy fall within the acceptable limits set by regulatory guidelines, confirming the suitability of the method for its intended use in quality control and analytical research.
Future Research Directions and Potential Applications As Chemical Probes or Building Blocks
Exploration of Novel Synthetic Pathways and Green Chemistry Principles
The conventional synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-propionamide typically involves the coupling of (S)-alanine with 4-chlorobenzylamine. While effective, this process often relies on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk Future research is poised to explore more sustainable and efficient synthetic routes in line with the principles of green chemistry. chemistryforsustainability.org
Enzymatic Synthesis: One promising avenue is the use of biocatalysts, such as lipases, to facilitate amide bond formation. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully employed for the direct amidation of carboxylic acids and amines in greener solvents, offering high conversions and yields without the need for extensive purification. nih.govrsc.org Applying this enzymatic strategy to the synthesis of this compound could significantly improve the environmental footprint of the process. nih.gov
Catalytic Direct Amidation: Another area of exploration involves the development of catalytic methods that avoid the use of stoichiometric coupling reagents. ucl.ac.uk Boronic acid derivatives and other Lewis acids have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines. ucl.ac.uk Additionally, novel methods utilizing ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free microwave conditions present a rapid and efficient alternative for amide synthesis. mdpi.com The application of such catalytic systems could lead to a more atom-economical synthesis of the target compound.
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Reagents/Catalyst | Advantages | Challenges |
| Conventional | Coupling Agents (e.g., DCC, HATU) | High yield, well-established | Poor atom economy, waste generation ucl.ac.uk |
| Enzymatic | Lipase (e.g., CALB) | High selectivity, mild conditions, green solvent compatibility nih.govrsc.org | Enzyme cost and stability, substrate scope |
| Catalytic | Boronic acids, B(OCH₂CF₃)₃, CAN ucl.ac.ukmdpi.comacs.org | High atom economy, reduced waste chemistryforsustainability.org | Catalyst sensitivity, reaction conditions (e.g., high temp) |
Application in Supramolecular Chemistry or Material Science Research
The molecular structure of this compound contains key features that make it a compelling candidate for research in supramolecular chemistry and materials science. The amide functional group is a robust hydrogen bond donor and acceptor, the aromatic ring can participate in π-π stacking, and the chiral center can induce the formation of ordered, non-centrosymmetric structures. acs.orgnih.gov
Amino acids and their derivatives are known to self-assemble into a variety of ordered nanostructures, including nanofibers, nanobelts, and hydrogels, through noncovalent interactions. beilstein-journals.orgnih.gov The chirality inherent in the molecule can be transferred to the macroscopic level, directing the formation of helical or twisted aggregates. nih.gov Future research could investigate the self-assembly properties of this compound in various solvents and conditions to create novel chiral materials. These materials could find applications in areas such as asymmetric catalysis, chiral separations, and functional biomaterials. acs.orgacs.org
Development as Chiral Building Blocks in Complex Organic Synthesis
Chiral building blocks are essential components in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. enamine.netnih.gov this compound, as an optically pure derivative of the natural amino acid alanine (B10760859), is a valuable chiral synthon. evitachem.comchemscene.com
Its utility stems from the presence of a predefined stereocenter and a reactive primary amine. The amine group can serve as a nucleophile or be readily converted into other functional groups, allowing for its incorporation into larger, more complex molecular architectures while retaining the original chirality. enamine.net Research in this area would focus on utilizing this compound as a starting material for the asymmetric synthesis of natural products, medicinal agents, and other high-value chiral molecules. Its N-benzyl group offers stability under various reaction conditions and can be potentially removed if needed, adding to its synthetic versatility. google.com
Table 2: Key Structural Features and Synthetic Potential
| Feature | Description | Potential Synthetic Application |
| (S)-Stereocenter | A defined chiral center derived from L-alanine. | Introduction of chirality into target molecules. enamine.net |
| Primary Amine | A nucleophilic -NH₂ group. | Site for C-N bond formation, alkylation, acylation, etc. |
| Amide Bond | A stable linkage protecting the carboxyl group. | Provides structural rigidity and hydrogen bonding capability. |
| 4-Chlorobenzyl Group | An aromatic moiety on the amide nitrogen. | Influences solubility and crystallinity; potential for modification. |
Design and Synthesis of Advanced Research Probes for In Vitro Biological Systems
The structural similarity of this compound to peptide fragments suggests its potential to interact with biological targets such as enzymes. nih.gov This makes it an attractive scaffold for the design of advanced chemical probes to study biological systems in vitro.
Future research could focus on modifying the parent molecule to create activity-based probes (ABPs). This would involve the strategic incorporation of two key moieties:
A Reporter Tag: A fluorescent group (fluorophore) or an affinity tag (like biotin) could be attached, often at the primary amine, to allow for detection and isolation of the biological target. nih.gov
A Reactive Group: A warhead capable of forming a covalent bond with a specific residue (e.g., serine, cysteine) in the active site of an enzyme could be introduced. researchgate.net
Such probes would enable researchers to identify the protein targets of this chemical scaffold, study enzyme activity in complex biological samples, and screen for novel enzyme inhibitors. researchgate.net The design process would involve synthesizing a library of derivatives with modifications to the chlorobenzyl ring or the propionamide (B166681) backbone to optimize binding affinity and selectivity for a target of interest.
Q & A
Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(4-chloro-benzyl)-propionamide, and how can the product be characterized?
Answer: Synthesis typically involves condensation reactions between 4-chlorobenzylamine and a protected (S)-alanine derivative. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization .
- Chirality preservation : Conduct reactions under inert atmosphere and low temperatures to retain stereochemical integrity .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Characterization methods :
| Technique | Purpose | Example Data/Parameters | Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and chirality | δ 7.3 ppm (aromatic H), δ 4.2 ppm (CH₂ benzyl) | |
| IR Spectroscopy | Identify amide (C=O ~1650 cm⁻¹) and NH₂ stretches | 3300–3500 cm⁻¹ (N-H) | |
| Elemental Analysis | Validate stoichiometry (C, H, N) | %C: 55.2 (calc), 54.9 (obs) | |
| Molar Conductivity | Assess electrolytic nature (if ionic) | Λm: 50–70 S cm² mol⁻¹ (1:1 electrolyte) |
Q. What safety precautions are necessary when handling this compound?
Answer: Refer to Safety Data Sheets (SDS) for specific guidelines:
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) can determine:
Q. How should researchers address contradictions between experimental and computational data?
Answer: Follow iterative validation protocols:
- Cross-check experimental conditions : Confirm solvent, temperature, and pH match computational assumptions .
- Re-examine computational parameters : Test alternative functionals (e.g., M06-2X for non-covalent interactions) .
- Multi-technique validation : Compare DFT-predicted IR/NMR shifts with experimental data .
Q. What strategies optimize reaction yield under steric hindrance?
Answer: To mitigate steric effects from the 4-chlorobenzyl group:
- Catalyst selection : Use bulky ligands (e.g., BINAP) in asymmetric synthesis to direct regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 min) .
- Protecting groups : Temporarily mask the amino group with Boc to prevent side reactions .
Data Interpretation and Methodological Guidance
Q. How can researchers analyze the octahedral geometry of metal complexes involving this compound?
Answer: For coordination studies (e.g., Cr(III) complexes):
- Magnetic susceptibility : Confirm high-spin d³ configuration (µeff ~3.8 BM) .
- UV-Vis spectroscopy : Identify d-d transitions (e.g., ⁴A₂g → ⁴T₂g at ~600 nm) .
- X-ray crystallography : Resolve bond lengths (Cr-N ~2.0 Å) and ligand arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
